3'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone
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Description
3'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone is a useful research compound. Its molecular formula is C17H16ClFO and its molecular weight is 290.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Factors in Lithium Phenolates
The research by Jackman and Smith (1988) discusses the structural factors controlling the aggregation of lithium phenolates, which are relevant to the understanding of the behavior of compounds like 3'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone in weakly polar aprotic solvents. This study highlights the impact of para substituents on the equilibrium between dimer and tetramer formations, which is essential for comprehending the reactivity and stereochemistry of organic lithium salts reactions (Jackman & Smith, 1988).
Acylation and Alkylation Studies
Kasturi and Damodaran (1969) explored the acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid, which provides insight into the reactivity of similar compounds. Their findings aid in understanding the chemical behavior and potential modifications of this compound (Kasturi & Damodaran, 1969).
Synthesis and Spectral Analysis Studies
Satheeshkumar et al. (2017) conducted synthesis, spectral analysis, and quantum chemical studies on molecular geometry and chemical reactivity. This research provides a framework for understanding the chemical properties and potential applications of similar compounds in molecular engineering and pharmaceutical research (Satheeshkumar et al., 2017).
Oxidative Polymerization Studies
Hyun et al. (1988) explored the oxidative polymerization of specific phenols, which could be applied to understand the polymerization potential of this compound in developing new polymeric materials (Hyun et al., 1988).
Crystal Structures and Packing in Nonlinear Optics
Boese et al. (2002) investigated the crystal structures and packing of specific fluorophenoxy compounds. Their work is relevant in the field of nonlinear optics and materials science, particularly for compounds like this compound (Boese et al., 2002).
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-4-3-5-12(2)14(11)7-9-17(20)13-6-8-16(19)15(18)10-13/h3-6,8,10H,7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXBVVOLIJJRHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644798 |
Source
|
Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-98-8 |
Source
|
Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898754-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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